molecular formula C15H17BrN4O2S B4866705 ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

Cat. No.: B4866705
M. Wt: 397.3 g/mol
InChI Key: BELQYZUTSNWFDE-UHFFFAOYSA-N
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Description

ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated pyrazole is coupled with an ethyl benzoate derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiocarbamoyl group.

    Substitution: New compounds with different substituents on the pyrazole ring.

Scientific Research Applications

ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiocarbamoyl group may also play a role in binding to biological molecules, enhancing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.

    N-(4-Bromophenyl)thiourea: Contains a thiocarbamoyl group but lacks the pyrazole ring.

    Ethyl 4-aminobenzoate: Similar ester functionality but lacks the pyrazole and thiocarbamoyl groups.

Uniqueness

ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a brominated pyrazole ring and a thiocarbamoyl group, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[2-(4-bromopyrazol-1-yl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c1-2-22-14(21)11-3-5-13(6-4-11)19-15(23)17-7-8-20-10-12(16)9-18-20/h3-6,9-10H,2,7-8H2,1H3,(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELQYZUTSNWFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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ETHYL 4-[({[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE

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